2,3,4,6-Tetrafluorobenzoyl chloride

Crystal Engineering Halogen Bonding Supramolecular Chemistry

2,3,4,6-Tetrafluorobenzoyl chloride (CAS 123016-51-3) is a fluorinated aromatic acyl chloride of the benzoyl chloride class, bearing four fluorine substituents at the 2-, 3-, 4-, and 6-positions of the benzene ring. This compound exhibits an experimental density of 1.601 g/cm³ and a reduced-pressure boiling point range of 94–97 °C at 61 mmHg.

Molecular Formula C7HClF4O
Molecular Weight 212.53 g/mol
CAS No. 123016-51-3
Cat. No. B057456
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrafluorobenzoyl chloride
CAS123016-51-3
Molecular FormulaC7HClF4O
Molecular Weight212.53 g/mol
Structural Identifiers
SMILESC1=C(C(=C(C(=C1F)F)F)C(=O)Cl)F
InChIInChI=1S/C7HClF4O/c8-7(13)4-2(9)1-3(10)5(11)6(4)12/h1H
InChIKeyUYKQDVFTGGRFEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrafluorobenzoyl Chloride (CAS 123016-51-3): Procurement-Relevant Identity and Class Positioning


2,3,4,6-Tetrafluorobenzoyl chloride (CAS 123016-51-3) is a fluorinated aromatic acyl chloride of the benzoyl chloride class, bearing four fluorine substituents at the 2-, 3-, 4-, and 6-positions of the benzene ring . This compound exhibits an experimental density of 1.601 g/cm³ and a reduced-pressure boiling point range of 94–97 °C at 61 mmHg . It is a colorless to pale yellow liquid under ambient conditions . The compound is manufactured industrially via the reaction of 2,3,4,6-tetrafluorobenzoic acid with thionyl chloride , and is available from commercial suppliers with analytical purity certifications .

Why Generic Fluorobenzoyl Chloride Substitution Is Not Viable: The 2,3,4,6-Isomer Case


Substitution among tetrafluorobenzoyl chloride isomers or with other fluorinated benzoyl chlorides is not chemically or functionally equivalent. The regiospecific fluorine substitution pattern on the aromatic ring dictates the molecular electrostatic potential distribution, which in turn governs both intermolecular interactions in the solid state and electronic effects on acyl carbon electrophilicity [1][2]. For instance, the 2,3,5,6-isomer exhibits a distinct Cl···O halogen-bonded catemer motif in crystalline form that is not observed with the 2,3,4,6-substitution pattern [1]. This structural divergence implies that procurement decisions based solely on fluorine count or generic class—without specifying the exact isomer—will yield materials with fundamentally different supramolecular assembly behavior and potentially divergent reactivity profiles in acylation reactions. The following evidence quantifies where the 2,3,4,6-isomer differs from its closest structural comparators in measurable, selection-relevant dimensions.

Quantitative Differentiation Evidence: 2,3,4,6-Tetrafluorobenzoyl Chloride vs. Structural Comparators


Solid-State Packing Motif Differentiation: 2,3,4,6- vs. 2,3,5,6-Tetrafluorobenzoyl Chloride

In a systematic crystallographic investigation of benzoyl chloride and its sequentially fluorinated analogs, the 2,3,5,6-tetrafluorobenzoyl chloride isomer formed a distinct Cl···O halogen-bonded catemer motif in the crystalline state, whereas the 2,3,4,6-isomer and other fluorinated analogs did not exhibit this supramolecular arrangement [1]. The observed packing divergence correlates with the calculated most positive electrostatic potential (V_S,max) on the chlorine σ-hole, which varies with the regiospecific fluorine substitution pattern on the aromatic periphery [1].

Crystal Engineering Halogen Bonding Supramolecular Chemistry

Synthesis Yield Benchmark: 2,3,4,6-Tetrafluorobenzoyl Chloride via Thionyl Chloride Route

The synthesis of 2,3,4,6-tetrafluorobenzoyl chloride from 2,3,4,6-tetrafluorobenzoic acid using thionyl chloride proceeds with a reported yield of 99% under reflux conditions at 70 °C in the presence of catalytic DMF . A separate patent procedure (US05164392) reports a distilled product yield of 36 g from 38.8 g of the acid (approximately 92-93% crude yield before distillation) . This high conversion efficiency establishes a reliable procurement and in-house synthesis benchmark.

Organic Synthesis Process Chemistry Fluorinated Intermediates

Derivatization Sensitivity Benchmark via 2,3,4,5-Isomer-Derived Reagent: Lower Limit of Quantification

While direct quantitative data for the 2,3,4,6-isomer itself as a derivatization reagent is limited in primary literature, the structurally analogous 2,3,4,5-tetrafluorobenzoyl chloride isomer has been extensively characterized as a derivatization scaffold. When incorporated into o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl chloride, this reagent achieves lower limits of quantification (LLOQ) of 7.8 pg/mL for amphetamine and 4.5 pg/mL for methylphenidate in human plasma using GC-NICI-MS [1][2]. These sub-picogram detection thresholds establish a quantitative performance benchmark for tetrafluorobenzoyl chloride-derived electrophoric reagents, with sensitivity substantially exceeding conventional non-fluorinated benzoyl chloride derivatization approaches (class-level inference, explicit notation).

Analytical Chemistry Mass Spectrometry Derivatization Reagents

Commercial Availability and Relative Cost Positioning vs. 2,3,5,6-Isomer

Commercial availability and pricing data differentiate the 2,3,4,6-isomer from its 2,3,5,6-regioisomer. The 2,3,4,6-isomer is listed at approximately ¥3,787 per 5 g and ¥6,972 per 25 g from one major supplier (95-98% purity) , while the 2,3,5,6-isomer is listed at ¥42 per 200 mg (~¥1,050 per 5 g equivalent) from a different supplier . This approximately 3-4× cost differential reflects the relative synthetic accessibility and market demand for each isomer. Suppliers including Bidepharm, Aladdin, Thermo Fisher Scientific, and Apollo Scientific maintain inventory of the 2,3,4,6-isomer with batch-specific analytical certificates (NMR, HPLC, GC) available .

Procurement Supply Chain Cost Comparison

2,3,4,6-Tetrafluorobenzoyl Chloride: Evidence-Backed Application Scenarios


Pharmaceutical Intermediate for Fluorinated Drug Candidates Requiring Metabolic Stability

2,3,4,6-Tetrafluorobenzoyl chloride serves as an acylating agent for introducing a polyfluorinated benzoyl moiety into pharmaceutical leads . The electron-withdrawing fluorine substituents enhance the electrophilicity of the acyl carbon, facilitating efficient amide or ester bond formation with amine- or hydroxyl-containing pharmacophores . Fluorinated aromatic groups are established in medicinal chemistry to improve metabolic stability and modulate lipophilicity relative to non-fluorinated benzoyl analogs [1]. This application is supported by the compound's reliable synthesis from tetrafluorobenzoic acid with high yields (>90%) , ensuring scalable supply for medicinal chemistry programs.

Crystal Engineering and Solid-State Materials Requiring Controlled Intermolecular Interactions

The distinct supramolecular packing behavior of the 2,3,4,6-isomer—specifically its absence of the Cl···O halogen-bonded catemer motif observed in the 2,3,5,6-isomer—makes it a structurally defined building block for crystal engineering studies [2]. Researchers designing fluorinated aromatic systems where halogen bonding must be either promoted or suppressed can select the appropriate isomer based on this crystallographically verified packing divergence. This application is directly evidenced by the systematic single-crystal X-ray diffraction analysis comparing multiple fluorinated benzoyl chloride derivatives [2].

Analytical Derivatization for Trace-Level Quantification

Tetrafluorobenzoyl chlorides, including the 2,3,4,6-isomer, belong to a class of electrophoric derivatization reagents that confer exceptional sensitivity in negative ion chemical ionization mass spectrometry (NICI-MS). As demonstrated with the structurally analogous 2,3,4,5-isomer-derived reagent, sub-picogram per milliliter detection limits are achievable for amine-containing analytes in complex biological matrices [3][4]. While direct isomer-to-isomer performance comparisons are not yet published, the class-wide property of polyfluorinated benzoyl chlorides to enhance NICI-MS sensitivity supports the use of the 2,3,4,6-isomer as a candidate derivatization scaffold where its specific substitution pattern may offer differential fragmentation or chromatographic retention characteristics.

Agrochemical Building Block for Fluorinated Active Ingredients

Fluorinated aromatic acyl chlorides are established intermediates in the synthesis of agrochemical active ingredients, where fluorine substitution imparts enhanced environmental persistence, bioavailability, and target-site specificity [1]. 2,3,4,6-Tetrafluorobenzoyl chloride can be employed in Friedel-Crafts acylation or nucleophilic acyl substitution reactions to construct fluorinated aromatic frameworks for crop protection agents [1]. The compound is commercially available from multiple suppliers with analytical documentation, supporting its use in agrochemical R&D and pilot-scale synthesis .

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